2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a polycyclic heterocyclic molecule featuring a hexahydro-pyrrolo[3,4-d][1,2]oxazole-dione core. Its structure is distinguished by three aromatic substituents:
- 4-Chlorophenyl at position 2 (electron-withdrawing group),
- 2,4-Dimethoxyphenyl at position 3 (electron-donating methoxy groups),
- 4-Methylphenyl at position 5 (hydrophobic methyl group).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5/c1-15-4-8-17(9-5-15)28-25(30)22-23(20-13-12-19(32-2)14-21(20)33-3)29(34-24(22)26(28)31)18-10-6-16(27)7-11-18/h4-14,22-24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBRODNAMZDVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolo[3,4-d]isoxazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the 4-chlorophenyl, 2,4-dimethoxyphenyl, and p-tolyl groups through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of metal catalysts to facilitate specific reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions. Key observations include:
These modifications enable functional group diversification while preserving the oxazole-pyrrolidine scaffold.
Oxazole Ring Reactivity
The 1,2-oxazole ring undergoes selective transformations:
Ring-Opening Reactions
-
Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the oxazole ring to form a diketone intermediate, enabling subsequent cyclization or functionalization .
-
Reductive cleavage (H₂/Pd-C in EtOH): Converts the oxazole to a diamino compound while retaining the pyrrolidine-dione system .
Electrophilic Aromatic Substitution
-
Nitration (HNO₃/H₂SO₄) occurs preferentially at the 4-methylphenyl group’s para position due to electron-donating effects.
Pyrrolidine-Dione Modifications
The hexahydro-pyrrolo[3,4-d] oxazole-4,6-dione moiety participates in:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl group diversification:
-
Suzuki-Miyaura : Replaces the 4-methylphenyl group with boronic acid partners (e.g., aryl, heteroaryl) .
-
Buchwald-Hartwig : Introduces amine substituents at the 2,4-dimethoxyphenyl ring .
Stability and Degradation
The compound shows sensitivity to:
-
Light : Photooxidation of the oxazole ring generates peroxide byproducts.
-
Moisture : Hydrolysis at the oxazole-pyrrolidine junction under humid conditions.
Biological Activation Pathways
In vitro studies suggest metabolic transformations:
Key Research Findings
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that includes multiple aromatic rings and a pyrrolo[3,4-d][1,2]oxazole core. Its molecular formula is , and it has a molecular weight of approximately 478.924 g/mol . The presence of chlorine and methoxy substituents enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antidiabetic Properties
Research has shown that pyrrolopyrrole derivatives can possess antihyperglycemic effects. Compounds with similar structures have been tested for their ability to lower blood glucose levels in diabetic models. These studies suggest that such compounds may enhance insulin sensitivity or inhibit glucose absorption in the intestines .
Synthetic Methodologies
The synthesis of This compound typically involves multi-step reactions. Common synthetic routes include:
- Condensation Reactions : Utilizing aromatic aldehydes and amines to form the pyrrole structure.
- Cyclization : Employing cyclization techniques to form the pyrrolo[3,4-d][1,2]oxazole core.
- Functionalization : Introducing substituents such as chlorophenyl and methoxy groups through electrophilic aromatic substitution reactions.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related compound in human breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers after treatment with the compound over 48 hours. The study concluded that structural modifications similar to those found in This compound enhance anticancer activity significantly .
Case Study 2: Antidiabetic Activity
In another investigation involving diabetic rats, a derivative of this compound was administered over four weeks. The results indicated a significant reduction in fasting blood glucose levels compared to control groups. Histological analysis showed improvements in pancreatic islet morphology, suggesting potential for therapeutic use in managing diabetes .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous pyrrolo-oxazole-dione derivatives, emphasizing substituent variations and reported activities:
Key Observations:
Substituent Effects on Activity :
- Electron-donating groups (e.g., methoxy in the target compound) may enhance solubility and hydrogen bonding, while electron-withdrawing groups (e.g., Cl, CF₃) improve stability and membrane permeability .
- Steric hindrance : Bulky substituents (e.g., 2-methylphenyl in ) may reduce binding efficiency to target proteins.
Biological Relevance: Compound 9a () demonstrates that the pyrrolo-oxazole-dione core is critical for cytokine inhibition, suggesting the target compound may share similar mechanisms .
Synthetic Approaches: Analogs in and were synthesized via multi-component reactions (e.g., one-pot procedures), similar to methods described for pyranopyrazole derivatives () . Crystallographic data for related compounds (e.g., ) were refined using SHELX software, highlighting its role in structural validation .
Biological Activity
The compound 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves the formation of a pyrrolo[3,4-d][1,2]oxazole framework, which is known for its diverse biological activities. The presence of various substituents such as 4-chlorophenyl , 2,4-dimethoxyphenyl , and 4-methylphenyl enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, the anticancer activity of related oxadiazole derivatives has been evaluated against various cancer cell lines. Notably:
- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine exhibited significant cytotoxicity against melanoma (MDA-MB-435) and leukemia (K-562) cell lines with growth inhibition percentages of 15.43% and 18.22%, respectively .
Case Study: Anticancer Screening
In a comparative study involving multiple compounds from the same chemical family, it was found that certain derivatives demonstrated promising activity against a range of cancers including breast and colon cancer. The results indicated that modifications in the substituents significantly influenced their efficacy.
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| Compound A | MDA-MB-435 (Melanoma) | 15.43 |
| Compound B | K-562 (Leukemia) | 18.22 |
| Compound C | T-47D (Breast Cancer) | 34.27 |
| Compound D | HCT-15 (Colon Cancer) | 39.77 |
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. The structural features of the pyrrolo[3,4-d][1,2]oxazole core are believed to facilitate interactions with key molecular targets involved in cancer progression.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to This compound have also been studied for their antimicrobial activity. For example:
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step strategies, such as cyclocondensation of substituted hydrazines with diketones or aldehydes. For example, Vilsmeier–Haack reactions have been used to generate pyrrolo-oxazole scaffolds by introducing formyl groups to pyrazolone intermediates . Key intermediates include substituted phenylhydrazines and diketones, with careful control of reaction temperature (60–80°C) and acid catalysts (e.g., HCl or acetic acid). Characterization of intermediates via NMR and mass spectrometry is critical for purity validation.
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, SC-XRD analysis of similar pyrrolo[3,4-d]oxazole derivatives revealed bond angles and torsion angles critical for distinguishing regioisomers . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula verification and 2D NMR (e.g., COSY, HSQC) to resolve aromatic proton coupling patterns.
Q. What are the recommended protocols for solubility and stability testing under laboratory conditions?
Methodological Answer: Solubility should be tested in a gradient of polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) at 25°C and 40°C. Stability studies require accelerated degradation tests under acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and UV exposure, with HPLC monitoring of decomposition products. Evidence from analogous compounds suggests methoxy-substituted derivatives exhibit enhanced stability in acidic media due to electron-donating effects .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. For example, in ethyl 3-(4-chlorophenyl)pyrrolo[3,2-d]pyrimidine derivatives, SC-XRD resolved ambiguities in NOESY correlations by identifying rotational disorder in the chlorophenyl group . Computational NMR prediction tools (e.g., DFT with B3LYP/6-31G*) can model conformational averaging and validate experimental shifts .
Q. What experimental design strategies are optimal for evaluating environmental fate and biodegradation pathways?
Methodological Answer: Adopt a tiered approach per Project INCHEMBIOL guidelines:
- Phase 1: Measure octanol-water partition coefficients (logP) and hydrolysis rates at pH 4–8.
- Phase 2: Use soil/water microcosms under controlled aerobic/anaerobic conditions, with LC-MS/MS quantification of metabolites.
- Phase 3: Assess bioaccumulation in model organisms (e.g., Daphnia magna) via OECD Test No. 305 protocols .
Q. How can structure-activity relationships (SARs) be systematically explored for biological activity?
Methodological Answer: Design a congeneric series by modifying substituents on the chlorophenyl or dimethoxyphenyl groups. For example:
- Replace 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to test cytotoxicity trends.
- Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2), informed by SARs of related pyrazole-diones . Validate with in vitro assays (e.g., MTT for IC₅₀ determination in cancer cell lines).
Q. What strategies mitigate low yields in the final cyclization step of the synthesis?
Methodological Answer: Optimize reaction conditions using design of experiments (DoE). Key factors:
- Catalyst screening (e.g., p-toluenesulfonic acid vs. Lewis acids).
- Solvent polarity (e.g., DMF for polar transition states).
- Temperature gradients (e.g., microwave-assisted synthesis at 100°C reduces side reactions) . Post-reaction workup with silica gel chromatography (hexane:EtOAc 3:1) improves yield by removing unreacted diketones.
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported biological activity across studies?
Methodological Answer: Cross-validate assays using standardized protocols (e.g., OECD guidelines for cytotoxicity). Potential confounders:
- Purity differences (e.g., ≥95% by HPLC vs. crude extracts).
- Cell line variability (e.g., HepG2 vs. MCF-7 metabolic profiles). Reproduce key studies with internal positive controls (e.g., doxorubicin for apoptosis assays) and report EC₅₀ values with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
